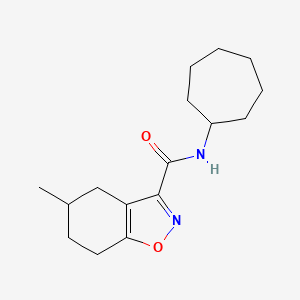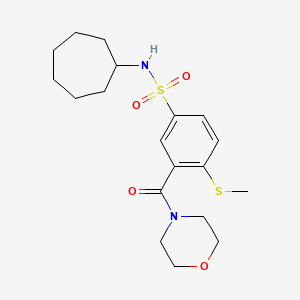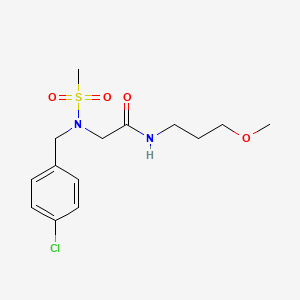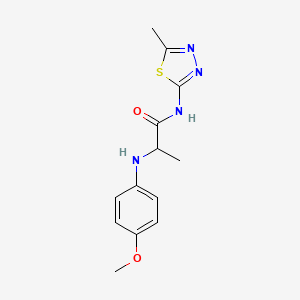
N-(2-fluorophenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Übersicht
Beschreibung
N-(2-fluorophenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as FLAP inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is known for its ability to inhibit the activity of the 5-lipoxygenase-activating protein (FLAP), which is a key enzyme involved in the production of leukotrienes.
Wirkmechanismus
The N-(2-fluorophenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitor works by inhibiting the activity of the N-(2-fluorophenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide enzyme, which is responsible for the activation of 5-lipoxygenase (5-LOX). 5-LOX is an enzyme that catalyzes the production of leukotrienes from arachidonic acid. By inhibiting the N-(2-fluorophenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide enzyme, the production of leukotrienes is reduced, leading to a decrease in inflammation.
Biochemical and physiological effects:
The N-(2-fluorophenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitor has been shown to have a significant impact on the levels of leukotrienes in various tissues and cells. The compound has been shown to reduce the levels of leukotrienes in the lungs, which can help alleviate the symptoms of asthma and COPD. The N-(2-fluorophenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitor has also been shown to reduce the levels of leukotrienes in the gut, which can help alleviate the symptoms of IBD.
Vorteile Und Einschränkungen Für Laborexperimente
The N-(2-fluorophenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitor has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it an ideal tool for studying the role of leukotrienes in various diseases. However, the compound has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on the N-(2-fluorophenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitor. One potential direction is the development of new and more potent N-(2-fluorophenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors that can be used in the treatment of various diseases. Another direction is the investigation of the role of leukotrienes in other diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the safety and efficacy of the N-(2-fluorophenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitor in humans.
Wissenschaftliche Forschungsanwendungen
The N-(2-fluorophenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). The compound has been shown to reduce the production of leukotrienes, which are inflammatory mediators that play a crucial role in the pathogenesis of these diseases.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-12-6-2-5-9-16(12)21-11-13(10-17(21)22)18(23)20-15-8-4-3-7-14(15)19/h2-9,13H,10-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAPANVVUQMRLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4723160.png)
![N-[2-(2-furyl)-1-(1-pyrrolidinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B4723161.png)
![N-(1-benzyl-1H-benzimidazol-2-yl)-3-[4-(difluoromethoxy)phenyl]acrylamide](/img/structure/B4723164.png)

![3-(3,4-dimethylphenyl)-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4723179.png)
![N-{[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4723184.png)

![5-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4723194.png)


![2-[(3-benzyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4723220.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-ethoxypropyl)urea](/img/structure/B4723225.png)

![4-[(4-benzyl-1-piperazinyl)carbonyl]-8-chloro-2-(2-methylphenyl)quinoline](/img/structure/B4723229.png)